2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-6,9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJUUXWJBMIGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587820 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937591-69-0 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the benzofuran ring followed by the introduction of the dioxaborolane group. One common method involves the cyclization of appropriate precursors under catalytic conditions to form the benzofuran ring. The dioxaborolane moiety is then introduced through a reaction with boronic acid derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated processes can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The dioxaborolane moiety can participate in boron-mediated reactions, influencing the compound’s reactivity and biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Isomers
2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1192755-14-8)
- Similarity Score : 0.93
- Key Difference : Replacement of the dihydrobenzofuran with a fully unsaturated benzofuran ring.
2-(2,3-Dihydrobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 445303-12-8)
Substituent-Modified Analogues
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2121512-82-9)
- Molecular Formula : C₁₄H₁₇BClF₃O₃
- Key Features : Incorporation of electron-withdrawing groups (Cl, CF₃) and a methoxy substituent.
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2758200)
Saturation and Steric Effects
2-(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1613260-40-4)
Heteroatom and Functional Group Variations
2-[3-Chloro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C₁₄H₂₀BClO₃
- Key Features : Methoxymethyl substituent.
- Impact : Enhanced solubility in polar solvents due to the ether group, advantageous for homogeneous catalysis .
4,4,5,5-Tetramethyl-2-(3-(10-phenylanthracen-9-yl)phenyl)-1,3,2-dioxaborolane
Comparative Data Table
Biological Activity
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological effects, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural features:
- Molecular Formula : C₁₄H₁₉BO₄
- SMILES Notation : B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OCCO3
The biological activity of this compound primarily involves its interaction with specific protein domains. Research indicates that derivatives of 2,3-dihydrobenzofuran exhibit significant inhibitory effects on the Bromo and Extra Terminal (BET) family of proteins, particularly the second bromodomain (BD2). These proteins are critical in regulating gene expression and cellular processes through their interaction with acetylated lysines on histones and non-histone proteins.
Biological Activity Overview
The compound has been studied for its potential as a BET inhibitor. The following table summarizes key findings related to its biological activity:
| Parameter | Value |
|---|---|
| Selectivity for BD2 over BD1 | 1000-fold |
| In vitro Clearance (IVC) | < 1.0 mL min⁻¹ g⁻¹ |
| Solubility in FaSSIF | > 100 µg mL⁻¹ |
| pIC₅₀ for BD2 | 7.8 (n=20) |
| pIC₅₀ for BD1 | 4.6 (n=19) |
These results indicate that the compound exhibits high potency and selectivity as a BET inhibitor, making it a candidate for further pharmacological studies.
Study 1: In vitro Efficacy
A study conducted by Lucas et al. demonstrated that modifications to the dihydrobenzofuran core could enhance solubility and metabolic stability. The optimized compound showed improved pharmacokinetic properties in rat models, indicating its potential for therapeutic applications in diseases where BET proteins are implicated.
Study 2: Cancer Research
Another research effort explored the role of BET inhibitors in cancer therapy. The compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis. These findings suggest that targeting BET proteins with this compound may offer a novel approach to cancer treatment.
Q & A
Q. What are the established synthesis routes for 2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via palladium-catalyzed Miyaura borylation of 5-bromo-2,3-dihydrobenzofuran with bis(pinacolato)diboron (B₂pin₂) under inert conditions. Key steps include:
-
Reaction Setup : Use anhydrous solvents (e.g., THF or DMF) and catalysts like Pd(dppf)Cl₂ .
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Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted boronates. Recrystallization in ethanol improves crystallinity .
-
Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of aryl halide to B₂pin₂) .
- Data Table :
| Reaction Component | Typical Conditions | Yield Range |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | 65–85% |
| Solvent | THF, 80°C | – |
| Purification | Hexane/EtOAc (8:2) | ≥95% purity |
Q. What spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the dihydrobenzofuran core (δ 6.5–7.2 ppm for aromatic protons) and boronate ester peaks (δ 1.0–1.3 ppm for pinacol methyl groups) .
- X-ray Diffraction (XRD) : Resolve steric effects of the tetramethyl dioxaborolane ring; compare with similar structures (e.g., C–H⋯H interactions in dihydrofuran derivatives) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 289.18) .
Advanced Research Questions
Q. How do steric and electronic properties influence its reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
-
Steric Effects : The tetramethyl dioxaborolane group increases steric bulk, slowing transmetalation. Compare turnover rates with less hindered analogs (e.g., phenylboronic acid) via kinetic studies .
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Electronic Effects : Electron-rich dihydrobenzofuran enhances nucleophilicity of the boronate. Use Hammett constants (σ⁺) to correlate substituent effects with coupling efficiency .
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Experimental Design : Screen ligands (e.g., SPhos, XPhos) to mitigate steric hindrance and improve catalytic turnover .
- Data Table :
| Ligand | Turnover Frequency (h⁻¹) | Yield (%) |
|---|---|---|
| SPhos | 120 | 92 |
| XPhos | 95 | 88 |
| No ligand | <10 | 35 |
Q. How can computational modeling resolve contradictions in observed reactivity with aryl chlorides vs. bromides?
- Methodological Answer :
- DFT Calculations : Model transition states for oxidative addition of aryl halides to Pd(0). Compare activation barriers (ΔG‡) for C–Cl vs. C–Br bonds .
- Solvent Effects : Use COSMO-RS to simulate solvent interactions (e.g., DMF stabilizes Pd intermediates better than THF) .
- Validation : Correlate computed ΔG‡ with experimental yields (e.g., lower barriers for bromides align with higher yields) .
Q. What strategies address instability of this boronate ester under aqueous conditions?
- Methodological Answer :
- Protection Strategies : Introduce hydrophobic substituents (e.g., fluorinated groups) to reduce hydrolysis. Compare half-lives in pH 7.4 buffer .
- Stabilization via Chelation : Use Lewis acids (e.g., Mg(OAc)₂) to coordinate the boronate, delaying hydrolysis .
- Kinetic Studies : Monitor degradation via ¹¹B NMR (disappearance of δ 30 ppm peak indicates hydrolysis) .
Q. How is this compound utilized in multi-step syntheses of functional materials?
- Methodological Answer :
- Polymer Synthesis : Incorporate into conjugated polymers via Suzuki coupling; optimize molecular weight via GPC .
- Pharmaceutical Intermediates : Synthesize benzodiazepine analogs by coupling with halogenated heterocycles (e.g., 7-fluoro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one) .
- Material Characterization : Use AFM or XRD to assess crystallinity in boronate-linked frameworks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
